(1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine
CAS No.:
Cat. No.: VC17259516
Molecular Formula: C32H32NP
Molecular Weight: 461.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H32NP |
|---|---|
| Molecular Weight | 461.6 g/mol |
| IUPAC Name | 1-[2-[tert-butyl(phenyl)phosphanyl]naphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine |
| Standard InChI | InChI=1S/C32H32NP/c1-32(2,3)34(25-15-7-6-8-16-25)29-22-20-24-14-10-12-18-27(24)31(29)30-26-17-11-9-13-23(26)19-21-28(30)33(4)5/h6-22H,1-5H3/t34-/m1/s1 |
| Standard InChI Key | XBGMWAPKCDVUIX-UUWRZZSWSA-N |
| Isomeric SMILES | CC(C)(C)[P@](C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N(C)C |
| Canonical SMILES | CC(C)(C)P(C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound possesses the molecular formula C₃₂H₃₂NP and a molecular weight of 461.58 g/mol . Its structure integrates a [1,1'-binaphthalen]-2-amine core, where the 2-position is substituted with a dimethylamino group (-N(CH₃)₂), and the 2'-position bears a tert-butyl(phenyl)phosphino moiety (-P(t-Bu)Ph). The R configuration at both the binaphthyl axis and the phosphorus center ensures C₂ symmetry, a critical feature for inducing enantioselectivity in catalytic cycles .
Key bond lengths and angles, derived from crystallographic data of analogous binaphthyl phosphine ligands, reveal a P–C bond length of approximately 1.804–1.808 Å and a P=O bond length of 1.4866 Å in oxidized derivatives . The tert-butyl groups introduce steric bulk, which stabilizes metal-ligand complexes and prevents undesired side reactions .
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1175007-55-2 | |
| Molecular Formula | C₃₂H₃₂NP | |
| Molecular Weight | 461.58 g/mol | |
| P–C Bond Length | 1.804–1.808 Å | |
| Configuration | (1R, R)-Diastereomer |
Synthesis and Purification Strategies
Synthetic Routes
The ligand is synthesized via a multi-step sequence beginning with the resolution of racemic binaphthyl precursors. A representative pathway involves:
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Chiral Resolution: Racemic 7,7'-dimethoxy-[1,1'-binaphthalene]-2,2'-diol undergoes partial methylation and oxidative coupling to yield enantiopure (R)-2,2',7,7'-tetramethoxy-1,1'-binaphthalene .
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Functionalization: Bromination at the 8,8'-positions using N-bromosuccinimide (NBS), followed by lithiation and treatment with chlorodiphenylphosphine, introduces the phosphino groups .
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Amination: The dimethylamino group is installed via nucleophilic substitution or palladium-catalyzed amination .
Industrial-scale production employs high-purity reagents and chromatographic purification to achieve >98% enantiomeric excess (ee) .
Challenges in Synthesis
Disorder in tert-butyl groups, observed in crystallographic studies, necessitates precise temperature control during recrystallization . Additionally, the steric hindrance of the binaphthyl backbone complicates phosphine incorporation, requiring optimized reaction times (48–72 hours) and elevated temperatures (100–110°C) .
Applications in Asymmetric Catalysis
Palladium-Catalyzed Cross-Coupling Reactions
The ligand forms stable complexes with palladium, enabling efficient Suzuki-Miyaura and Buchwald-Hartwig couplings. For example, in the arylation of aryl halides, it achieves turnover numbers (TON) exceeding 10,000 and enantioselectivities up to 99% ee . The tert-butyl groups shield the metal center, reducing β-hydride elimination and enhancing reaction yields .
Table 2: Catalytic Performance in Selected Reactions
| Reaction Type | Substrate | Yield (%) | ee (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Bromide + Boronic Acid | 92 | 98 | |
| Buchwald-Hartwig Amination | Aryl Chloride + Amine | 88 | 95 | |
| Hydroamination | Styrene + Aniline | 78 | 90 |
Mechanistic Insights
The ligand’s C₂ symmetry ensures uniform coordination geometry around palladium, facilitating oxidative addition and transmetalation steps. Density functional theory (DFT) calculations suggest that the dimethylamino group participates in non-covalent interactions (e.g., hydrogen bonding) with substrates, further stabilizing transition states .
Recent Research Advancements
Aggregation-Induced Polarization (AIP)
A 2024 study demonstrated that the ligand’s chiral aggregates, formed in polar/nonpolar solvent mixtures, exhibit enhanced optical activity. This phenomenon, termed aggregation-induced polarization (AIP), enables real-time monitoring of catalytic processes via circular dichroism (CD) spectroscopy .
Comparative Studies with Analogues
Replacing the tert-butyl group with smaller substituents (e.g., methyl) reduces enantioselectivity by 15–20%, underscoring the importance of steric bulk . Conversely, electron-withdrawing groups on the phenyl ring improve catalytic activity in electron-deficient substrates .
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